N-Fmoc-N-(1-ethylpropyl)-glycine
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Overview
Description
N-Fmoc-N-(1-ethylpropyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(1-ethylpropyl)-glycine typically involves the protection of the amino group of glycine with an Fmoc group. This is achieved through the reaction of glycine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected glycine is then reacted with 1-ethylpropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-(1-ethylpropyl)-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amine derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
N-Fmoc-N-(1-ethylpropyl)-glycine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-Fmoc-N-(1-ethylpropyl)-glycine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-glycine: Similar in structure but lacks the 1-ethylpropyl group.
N-Fmoc-N-methylglycine: Contains a methyl group instead of an ethylpropyl group.
N-Fmoc-N-(1-ethylbutyl)-glycine: Similar but with a longer alkyl chain.
Uniqueness
N-Fmoc-N-(1-ethylpropyl)-glycine is unique due to its specific alkyl substitution, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the development of specialized peptides and proteins.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pentan-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-15(4-2)23(13-21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYXGCMYPGPERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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